3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methyl groups in its structure can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Cyclization to Form Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as an aldehyde or a nitrile, to form the pyrazolo[1,5-a]pyrimidine core.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole ring or the fluorophenyl group, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield alcohols or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in various assays, indicating potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be developed into drugs targeting specific diseases, such as cancer or inflammatory conditions.
Industry
Industrially, the compound’s stability and reactivity make it suitable for use in the synthesis of dyes, pigments, and other specialty chemicals. Its fluorinated aromatic ring can enhance the properties of materials, such as increasing thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methylphenyl groups can enhance binding affinity and selectivity, while the pyrazolo[1,5-a]pyrimidine core can modulate the compound’s electronic properties, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Fluorophenyl)-5-methyl-N-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
The presence of the fluorine atom in 3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can significantly alter its chemical and biological properties compared to its analogs. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in drug discovery and development.
Properties
Molecular Formula |
C20H17FN4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H17FN4/c1-13-3-9-17(10-4-13)24-19-11-14(2)23-20-18(12-22-25(19)20)15-5-7-16(21)8-6-15/h3-12,24H,1-2H3 |
InChI Key |
WLQRSFSJLCLWBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.